Anthranilyl-HIV Protease Substrate III is a synthetic peptide designed primarily for use in biochemical assays to study the enzymatic activity of the human immunodeficiency virus type 1 protease. This compound is crucial for understanding HIV protease function and for screening potential inhibitors that could lead to therapeutic applications against HIV.
This substrate is commercially available from various suppliers, including Bachem and Alfa Chemistry, which provide it in different forms, such as trifluoroacetate salt. The specific sequence of Anthranilyl-HIV Protease Substrate III is Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH₂, where Abz denotes 2-aminobenzoyl, indicating its fluorescent properties useful for detection in assays .
Anthranilyl-HIV Protease Substrate III falls under the category of fluorogenic substrates, specifically designed for HIV protease activity assays. It is classified as a peptide substrate due to its composition and structure, which includes specific amino acids tailored for optimal interaction with the HIV protease enzyme.
The synthesis of Anthranilyl-HIV Protease Substrate III typically involves solid-phase peptide synthesis techniques, which allow for the efficient assembly of peptide chains. This method provides high purity and yield, essential for reliable biochemical assays.
The synthesis process often starts with a solid support resin to which the first amino acid is attached. Subsequent amino acids are added one at a time through coupling reactions, often utilizing protecting groups to ensure selective reactions. The final product undergoes deprotection and cleavage from the resin to yield the free peptide .
The molecular structure of Anthranilyl-HIV Protease Substrate III can be represented as follows:
This structure incorporates various functional groups that contribute to its fluorescent properties and its ability to serve as a substrate for HIV protease.
The compound exhibits specific excitation and emission characteristics suitable for fluorescence detection: excitation at 280 nm and emission at wavelengths greater than 435 nm .
Anthranilyl-HIV Protease Substrate III participates in enzymatic reactions where it is cleaved by HIV protease. The cleavage results in the release of fluorescent products, allowing for quantitative measurements of enzyme activity.
The reaction conditions typically involve a buffer system optimized for HIV protease activity, such as a pH around 5.6 with appropriate ionic strength. Kinetic parameters such as Michaelis-Menten constants are determined through varying substrate concentrations .
The mechanism of action involves the binding of Anthranilyl-HIV Protease Substrate III to the active site of HIV protease. Upon binding, the enzyme catalyzes the hydrolysis of the peptide bond within the substrate, leading to product formation.
Kinetic studies have shown values for (Michaelis constant) around 2.1 μM and (turnover number) approximately 7.4 s⁻¹ under standard assay conditions .
Relevant data from stability studies indicate that proper storage can maintain activity over extended periods .
Anthranilyl-HIV Protease Substrate III is primarily used in scientific research for:
Its role in these applications makes it an essential tool in virology and pharmaceutical research aimed at developing effective treatments for HIV/AIDS .
HIV-1 protease (PR) is an essential aspartyl protease responsible for the proteolytic processing of viral polyproteins during the final stages of virion maturation. Following viral budding from host cells, PR cleaves the Gag and Gag-Pol polyproteins at nine specific recognition sites, transforming immature, non-infectious particles into mature, infectious virions [2] [10]. This maturation process triggers a structural reorganization leading to the formation of the conical capsid core, which encapsulates the viral RNA genome and essential enzymes (reverse transcriptase and integrase) required for the subsequent infection cycle [2]. The critical nature of this process is underscored by the observation that inhibition of PR activity results in the production of non-infectious viral particles with aberrant morphology, completely halting viral spread [4] [10]. Pathogenically, PR activity extends beyond viral polyprotein processing; it also cleaves specific host cell proteins, contributing to CD4+ T-cell depletion through mechanisms including disruption of cytoskeletal integrity (vimentin cleavage) and induction of apoptosis via Bcl-2 degradation [9]. Consequently, PR represents a validated and high-priority target for antiretroviral therapy.
HIV-1 PR functions as a homodimeric enzyme, with each monomer contributing 99 amino acids to form a symmetric structure with a single active site at the dimer interface [6] [7]. The catalytic core features a pair of aspartic acid residues (Asp25 from each monomer) arranged in a characteristic Asp-Thr-Gly (Asp25-Thr26-Gly27) triad common to aspartyl proteases [2] [6]. This catalytic dyad facilitates nucleophilic attack on the scissile peptide bond of substrates through a water molecule-mediated hydrolysis mechanism [6] [8]. A defining structural feature is the presence of two highly flexible β-hairpin "flaps" (residues 45-55 from each monomer) that adopt distinct conformations ("open", "semi-open", "closed") to regulate substrate access to the active site cavity [7] [8]. In the substrate-bound state, the flaps close down, forming a tight-fitting binding cleft that recognizes at least 7-8 amino acids (designated P4-P3' or P4-P4') spanning the cleavage site [2] [7]. The substrate-binding cleft is predominantly hydrophobic but contains key polar residues (e.g., Asp29, Asp30, Arg8) that form critical hydrogen bonds with the substrate backbone, ensuring precise positioning for catalysis [7]. This intricate architecture allows PR to process diverse substrate sequences while maintaining high specificity.
Table 1: Key Structural Features of the HIV-1 Protease Active Site
Feature | Structural Characteristics | Functional Role |
---|---|---|
Catalytic Dyad | Asp25 from each monomer | Activates water molecule for nucleophilic attack on substrate peptide bond |
Flap Domains | Glycine-rich β-hairpins (residues 45-55) from each monomer | Gates substrate access to active site; closes upon substrate/inhibitor binding |
Substrate Binding Cleft | Elongated hydrophobic groove lined with residues from both monomers (e.g., Val82, Ile84, Ile50) | Accommodates extended polypeptide substrate (≥7 amino acids) |
Hydrogen Bond Network | Asp29, Asp30 (monomer A); Arg8 (monomer B) | Stabilizes substrate backbone via conserved H-bond interactions (substrate envelope) |
Substrate recognition by HIV-1 PR is a complex process governed by both sequence specificity and conformational plasticity. Although the nine natural cleavage sites in Gag and Gag-Pol exhibit considerable sequence variation, they share common features: a hydrophobic residue (often Phe, Tyr, Met, or Leu) at the P1 position, a smaller hydrophobic residue (Ala, Val) or Pro at P1', and frequently a branched aliphatic residue (Leu, Val) at P2 [2] [8]. Crucially, the protease recognizes substrates based on a conserved shape or "substrate envelope" rather than a strict linear consensus sequence [5]. Within this envelope, the substrate backbone adopts an extended β-strand conformation, forming conserved hydrogen bonds with the protease active site residues [7] [8]. The kinetics of cleavage are highly regulated, occurring in a strict temporal order critical for proper virion maturation: initial cleavage occurs at the SP1-NC site, followed by MA-CA and SP2-p6, and finally the slower cleavages at NC-SP2 and CA-SP1 [8]. This sequential processing ensures the correct structural transitions during capsid assembly. Disruption of this finely tuned recognition process, either through mutations in the cleavage sites or within the protease active site (e.g., drug resistance mutations), can lead to severely impaired viral fitness and reduced infectivity [4] [5]. Consequently, understanding the molecular details of substrate recognition is paramount for designing competitive inhibitors and for developing sensitive assay substrates like Anthranilyl-HIV Protease Substrate III to probe enzyme kinetics and inhibition mechanisms.
Table 2: Characteristics of Representative HIV-1 Protease Cleavage Sites
Cleavage Site (Gag/Gag-Pol) | Consensus Sequence (P4-P3') | Relative Cleavage Rate | Functional Role of Cleavage Product |
---|---|---|---|
SP1-NC (p2-NC) | ATIMM/QRGN | Fastest (First) | Initiates maturation cascade; releases NC-p6 |
MA-CA (p17-p24) | VSQNY/PIVQ | Fast | Releases mature matrix (MA) and capsid (CA) |
SP2-p6 (p1-p6) | KARVL/AEAMS | Fast | Releases p6 protein |
CA-SP1 (p24-p2) | NQVSQN/YIVQ | Slow (Last) | Final CA maturation; essential for core condensation |
NC-SP2 (p7-p1) | GRQAN/FLGKI | Slow | Releases mature nucleocapsid (NC) |
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.:
CAS No.: